An In-Depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4)
An In-Depth Technical Guide to 1,3-Dibromo-5-fluoro-2-methoxybenzene (CAS No. 443-41-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
1,3-Dibromo-5-fluoro-2-methoxybenzene, also known by its synonym 2,6-Dibromo-4-fluoroanisole, is a highly functionalized aromatic compound with the CAS number 443-41-4.[1][2] Its strategic placement of two bromine atoms, a fluorine atom, and a methoxy group on the benzene ring makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The presence of multiple reactive sites allows for selective and sequential functionalization, making it an attractive starting material for the construction of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development.
Table 1: Physicochemical Properties of 1,3-Dibromo-5-fluoro-2-methoxybenzene [1][2]
| Property | Value |
| CAS Number | 443-41-4 |
| Molecular Formula | C₇H₅Br₂FO |
| Molecular Weight | 283.92 g/mol |
| IUPAC Name | 1,3-dibromo-5-fluoro-2-methoxybenzene |
| Synonyms | 2,6-Dibromo-4-fluoroanisole |
| Appearance | Not specified in readily available literature |
| Boiling Point | Not specified in readily available literature |
| Melting Point | Not specified in readily available literature |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data:
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum is a critical tool for confirming the carbon framework of the molecule. The spectrum of 1,3-Dibromo-5-fluoro-2-methoxybenzene is available in public databases such as PubChem.[1][2]
Synthesis and Manufacturing
While a specific, peer-reviewed synthesis protocol for 1,3-Dibromo-5-fluoro-2-methoxybenzene was not found in the performed searches, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A common strategy would involve the bromination of a suitable fluoroanisole precursor.
Proposed Synthetic Pathway:
A likely precursor for the synthesis is 4-fluoroanisole. The synthesis would proceed via a two-step bromination.
Caption: Proposed synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene.
Detailed Experimental Protocol (Predictive):
This protocol is based on general procedures for the bromination of activated aromatic rings.
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Reaction Setup: To a solution of 4-fluoroanisole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent, add a brominating agent like molecular bromine (Br₂) (2.0-2.2 equivalents) dropwise at a controlled temperature, typically between 0 °C and room temperature. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be necessary to facilitate the second bromination.
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Reaction Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
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Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. The mixture is then diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,3-Dibromo-5-fluoro-2-methoxybenzene.
Reactivity and Applications in Drug Discovery
The synthetic utility of 1,3-Dibromo-5-fluoro-2-methoxybenzene lies in the differential reactivity of its bromine atoms, which are amenable to a variety of cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents, a crucial strategy in the synthesis of complex pharmaceutical intermediates.
Key Reactions and Their Significance:
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Suzuki-Miyaura Cross-Coupling: The bromine atoms can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds, enabling the synthesis of biaryl structures commonly found in bioactive molecules. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent bromine atoms.
Caption: Suzuki-Miyaura cross-coupling of the title compound.
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Other Palladium-Catalyzed Reactions: This building block is also a suitable substrate for other important palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C triple bond formation), and Heck coupling (for C-C double bond formation). These reactions provide medicinal chemists with a powerful toolkit for introducing diverse functional groups and building molecular complexity.
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Lithiation and Grignard Formation: The bromine atoms can undergo halogen-metal exchange with organolithium reagents or be converted into Grignard reagents. These organometallic intermediates can then be reacted with a wide range of electrophiles to introduce various functional groups, such as carboxyl, carbonyl, and hydroxyl groups.
While specific examples of the use of 1,3-Dibromo-5-fluoro-2-methoxybenzene in the synthesis of named drug candidates were not identified in the search, its structural motifs are present in many classes of bioactive compounds. The strategic combination of halogens and a methoxy group allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Safety and Handling
As a halogenated aromatic compound, 1,3-Dibromo-5-fluoro-2-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Hazard Statements: Based on available safety data sheets for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and well-ventilated place.
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For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3-Dibromo-5-fluoro-2-methoxybenzene is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in the development of novel therapeutic agents and advanced materials.
References
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PubChem. 1,3-Dibromo-5-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of 2-fluoro-4-bromoanisole. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. [Link]
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Pawar, S. S., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2062. [Link]
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de Oliveira, A. B., et al. (2019). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 30(10), 2135-2146. [Link]
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Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
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Tetrahedron. 2,6-Dibromo-4-fluoroanisole. [Link]
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PubChem. 1,3-Dibromo-5-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]
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Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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